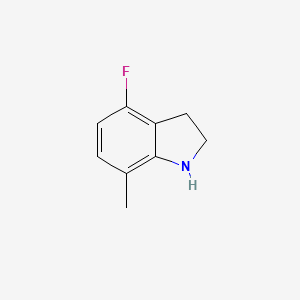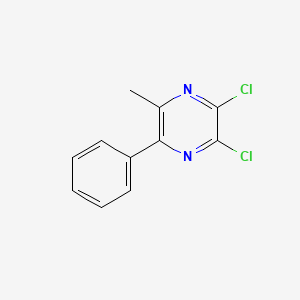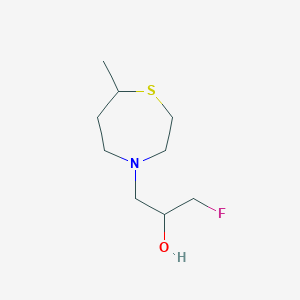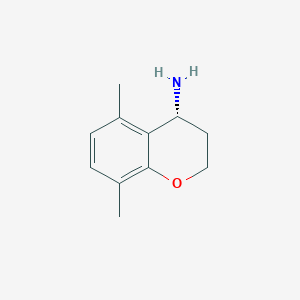![molecular formula C5H8N2O2S B13307960 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol](/img/structure/B13307960.png)
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 5-position of the thiazole ring and an ethan-1-ol group attached via an oxygen atom at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol typically involves the reaction of 5-amino-1,3-thiazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]acetaldehyde.
Reduction: Formation of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethanamine.
Substitution: Formation of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1,3-thiazol-5-yl thiocyanate
- 2-Amino-5-cyano-4-phenylthiazole
- 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
Uniqueness
2-[(5-Amino-1,3-thiazol-2-yl)oxy]ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields.
Propiedades
Fórmula molecular |
C5H8N2O2S |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3-thiazol-2-yl)oxy]ethanol |
InChI |
InChI=1S/C5H8N2O2S/c6-4-3-7-5(10-4)9-2-1-8/h3,8H,1-2,6H2 |
Clave InChI |
SXXKUYVQEWPDHK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)OCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


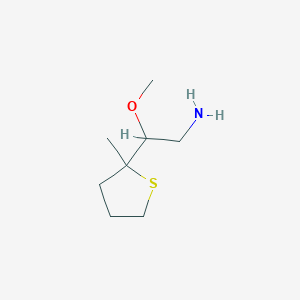
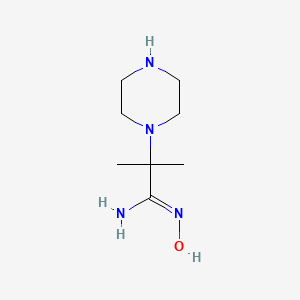
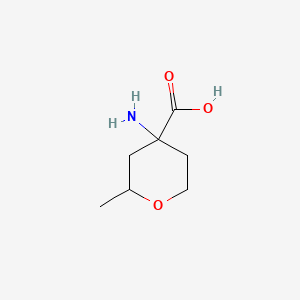
![2-{[(3-Hydroxypropyl)amino]methyl}-4-methoxyphenol](/img/structure/B13307888.png)
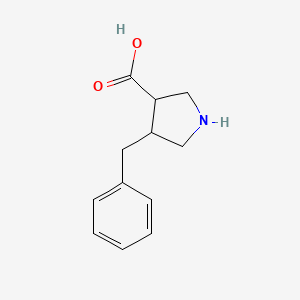
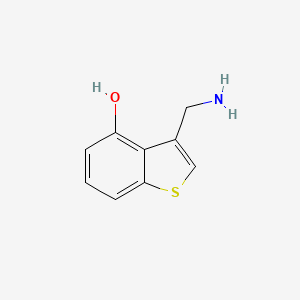
![2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B13307905.png)
